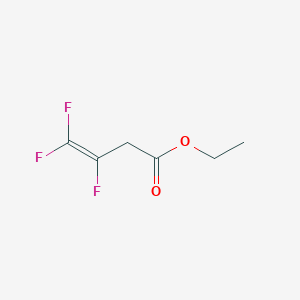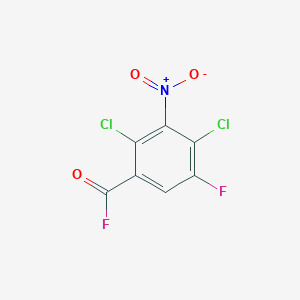
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride is an aromatic compound with the molecular formula C7H2Cl2FNO4 It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzoyl fluoride core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride can be synthesized from 2,4-dichloro-5-fluorobenzoic acid. The synthesis involves nitration of 2,4-dichloro-5-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature of 50-60°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes steps for the safe handling and disposal of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic substitution: Products include derivatives with substituted nucleophiles.
Reduction: The major product is 2,4-dichloro-5-fluoro-3-aminobenzoyl fluoride.
Oxidation: Products depend on the specific oxidizing agent used.
Scientific Research Applications
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial properties, particularly against Streptococcus aureus.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluoro-3-nitrobenzoyl fluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The compound’s unique structure allows it to target specific pathways in microorganisms, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-aminobenzoyl fluoride
- 2,4-Dichloro-5-fluoro-3-nitrobenzamide
Uniqueness
2,4-Dichloro-5-fluoro-3-nitrobenzoyl fluoride is unique due to its combination of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-nitrobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F2NO3/c8-4-2(7(11)13)1-3(10)5(9)6(4)12(14)15/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINGHMMEWFMMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
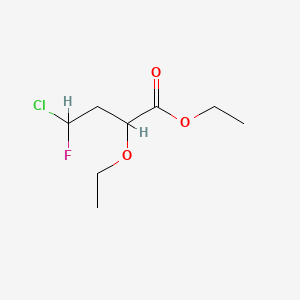

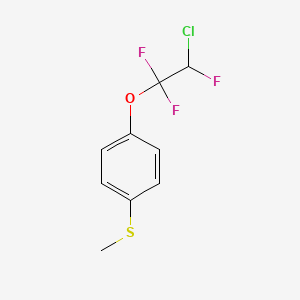



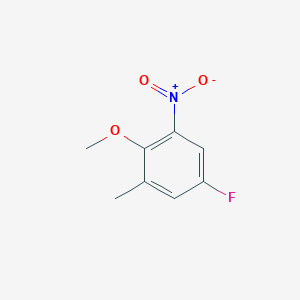
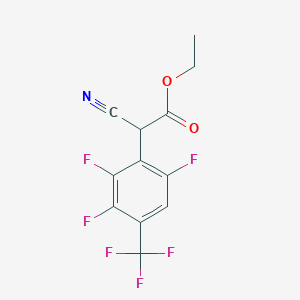

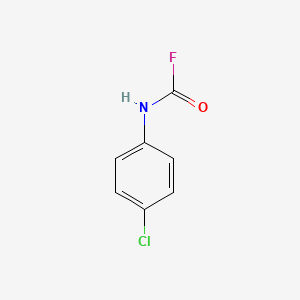

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)
